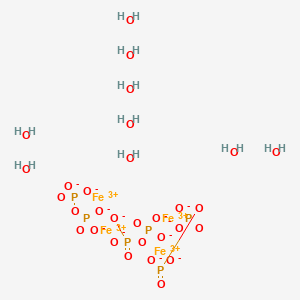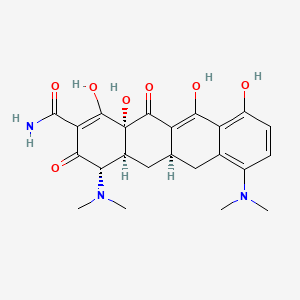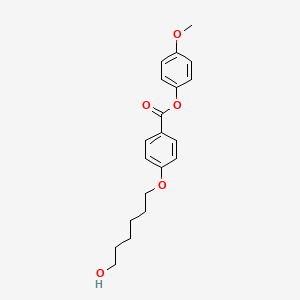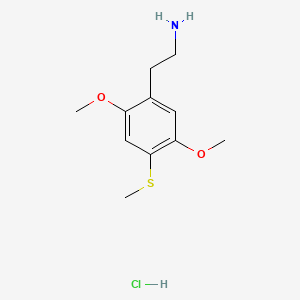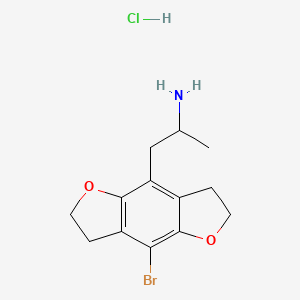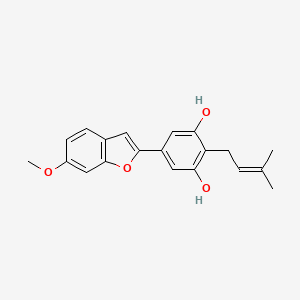
Sanggenofuran B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sanggenofuran B is a natural organic compound belonging to the secondary metabolites of the bergamot family. It is a 2-arylbenzofuran derivative isolated from the root bark of Chinese Morus cathayana. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antibacterial, anti-tumor, and immunomodulatory effects .
作用机制
Target of Action
Sanggenofuran B, a 2-arylbenzofuran, has been identified to have anti-cancer activity . It primarily targets the A2780 cell line . The A2780 cell line is a human ovarian carcinoma cell line, often used in cancer research .
Mode of Action
It has been found to inhibit the a2780 cell line . This suggests that this compound may interact with specific receptors or proteins in these cells, leading to changes that inhibit their growth or proliferation .
Pharmacokinetics
Its anti-cancer activity suggests that it is bioavailable and able to reach its target cells
Result of Action
The primary result of this compound’s action is the inhibition of the A2780 cell line . This suggests that it has anti-cancer activity, potentially making it a useful therapeutic agent in the treatment of certain types of cancer .
生化分析
Biochemical Properties
Sanggenofuran B plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme protein tyrosine phosphatase 1B (PTP1B), where this compound acts as an inhibitor. This inhibition is significant because PTP1B is a negative regulator of insulin signaling pathways, making this compound a potential therapeutic agent for Type 2 diabetes . Additionally, this compound has shown inhibitory activity against the A2780 cell line, with an IC50 value of 57.1 μM .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly the A2780 ovarian cancer cell line . This inhibition is associated with the induction of apoptosis and cell cycle arrest. This compound also influences cell signaling pathways, including the insulin signaling pathway, by inhibiting PTP1B . Furthermore, it affects gene expression and cellular metabolism, contributing to its anti-tumor and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As an inhibitor of PTP1B, this compound binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition leads to enhanced insulin receptor phosphorylation and signaling, which is beneficial for managing insulin resistance in Type 2 diabetes . Additionally, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under controlled conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, contributing to its biological activities. The compound’s interaction with PTP1B is a key aspect of its metabolic involvement, affecting insulin signaling and glucose metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations
准备方法
Synthetic Routes and Reaction Conditions: Sanggenofuran B can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring structure. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as the root bark of Morus cathayana. The extraction process may include solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions: Sanggenofuran B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
科学研究应用
Sanggenofuran B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzofuran derivatives and their reactivity.
Biology: Investigated for its anti-inflammatory, antioxidant, and antibacterial properties.
Medicine: Explored for its potential anti-tumor activity and immunomodulatory effects.
相似化合物的比较
Sanggenofuran B can be compared with other similar compounds, such as:
- Sanggenofuran A
- Mulberrofuran D
- Morusalfuran B
- Mulberrofuran H
These compounds share structural similarities but differ in their specific biological activities and molecular targets. This compound is unique due to its potent anti-cancer activity and diverse biological effects .
属性
IUPAC Name |
5-(6-methoxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)4-7-16-17(21)8-14(9-18(16)22)19-10-13-5-6-15(23-3)11-20(13)24-19/h4-6,8-11,21-22H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWAZFVQFSNZQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known biological activities of Sanggenofuran B?
A1: this compound has demonstrated cytotoxic activity against the A2780 human ovarian cancer cell line with an IC50 value of 57.1 µM []. This suggests potential anti-cancer properties, although further research is needed to confirm this activity and investigate its mechanism.
Q2: Where has this compound been isolated from in nature?
A2: this compound has been isolated from both the leaves of Morus yunnanensis [] and the twigs and barks of Artocarpus lakoocha []. This suggests a potential for natural product extraction and potential applications in traditional medicine, though further research is needed to explore these avenues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
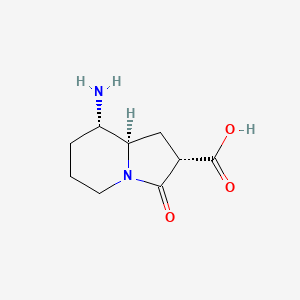
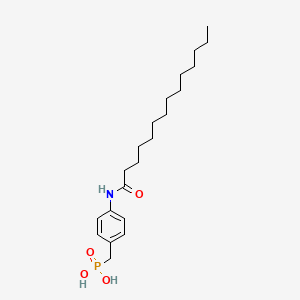
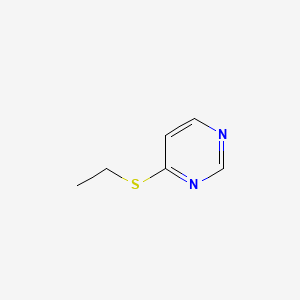
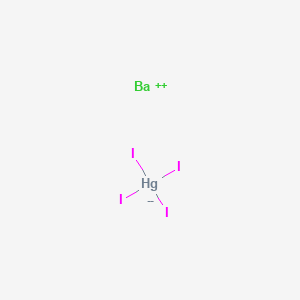
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B592856.png)
